Cas no 387358-41-0 (1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine)
1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[2,3-b][1,6]naphthyridine,6,7,8,9-tetrahydro-
- 1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine
- 1,2,3,4-Tetrahydropyrido[4,3-b][1,8]naphthyridine
- 6,7,8,9-Tetrahydropyrido[2,3-b][1,6]naphthyridine
- Pyrido[2,3-b][1,6]naphthyridine, 6,7,8,9-tetrahydro- (9CI)
- 1,2,3,4-Tetrahydropyrido-[4,3-b][1,8]-naphthyridine 95+%
- 1,2,3,4-tetrahydropyrido[2,3-b][1,6]naphthyridine
- Pyrido[2,3-b][1,6]naphthyridine, 6,7,8,9-tetrahydro-
- DTXSID70959551
- HMS518K22
- AKOS006229427
- CS-0099545
- DB-107884
- Pyrido[2,3-b][1,6]naphthyridine,6,7,8,9-tetrahydro-(9ci)
- 1,2,3,4-tetrahydropyrido-[4,3-b][1,8]-naphthyridine
- FS-1756
- SCHEMBL1816256
- 387358-41-0
- 6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine
- Peakdale1_000242
- 1,2,3,4-tetrahydropyrido[4,3-b][1,8]naphthyridine, AldrichCPR
- 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine
-
- MDL: MFCD28388234
- Inchi: 1S/C11H11N3/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1/h1-2,4,6,12H,3,5,7H2
- InChI Key: GJMMWESLLMXXPS-UHFFFAOYSA-N
- SMILES: N1=C2C(CNCC2)=CC2=CC=CN=C12
Computed Properties
- Exact Mass: 185.09543
- Monoisotopic Mass: 185.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.211±0.06 g/cm3(Predicted)
- Melting Point: 156-159°C
- Boiling Point: 373.5±37.0 °C(Predicted)
- PSA: 37.81
- pka: 7.25±0.20(Predicted)
1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006973-1g |
1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine |
387358-41-0 | 1g |
2485CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006973-500mg |
1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine |
387358-41-0 | 500mg |
1461CNY | 2021-05-07 | ||
| Matrix Scientific | 006973-1g |
1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine |
387358-41-0 | 1g |
$153.00 | 2023-09-09 | ||
| Matrix Scientific | 006973-500mg |
1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine |
387358-41-0 | 500mg |
$90.00 | 2023-09-09 | ||
| Fluorochem | 023705-250mg |
6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine |
387358-41-0 | 95%+ | 250mg |
£76.00 | 2022-02-28 | |
| Fluorochem | 023705-1g |
6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine |
387358-41-0 | 95%+ | 1g |
£119.00 | 2022-02-28 | |
| Fluorochem | 023705-5g |
6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine |
387358-41-0 | 95%+ | 5g |
£418.00 | 2022-02-28 | |
| Fluorochem | 023705-10g |
6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine |
387358-41-0 | 95%+ | 10g |
£764.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006973-1g |
1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine |
387358-41-0 | 1g |
2485.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006973-500mg |
1,2,3,4-Tetrahydropyrido-[4,3-b]-[1,8]-naphthyridine |
387358-41-0 | 500mg |
1461.0CNY | 2021-07-05 |
1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine Suppliers
1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine
Introduction to 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine (CAS No. 387358-41-0)
1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine, identified by the Chemical Abstracts Service Number (CAS No.) 387358-41-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrido[4,3-b]pyridines, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure contributes to its potential as a pharmacophore in the development of novel therapeutic agents.
The significance of 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine lies in its structural versatility and its ability to interact with various biological targets. Pyrido[4,3-b]pyridines have been extensively studied for their roles in modulating enzyme activity and receptor binding. Specifically, this derivative has shown promise in preclinical studies as a potential scaffold for drugs targeting neurological and cardiovascular disorders. Its four-membered ring system enhances its ability to penetrate biological membranes, making it an attractive candidate for oral administration.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine with high accuracy. Molecular docking studies have revealed that this compound can bind effectively to a range of proteins involved in disease pathways. For instance, it has demonstrated interactions with enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular signaling. These interactions suggest that 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine could be a lead compound for further optimization into drugs with therapeutic potential.
In addition to its pharmacological promise, the synthesis of 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine has been refined through modern organic chemistry techniques. Multi-step synthetic routes have been developed that improve yield and purity while minimizing hazardous byproducts. These methods often involve catalytic hydrogenation and palladium-catalyzed coupling reactions to construct the complex heterocyclic framework efficiently. The ability to produce this compound on a scalable basis is crucial for its transition from academic research to industrial applications.
The biological activity of 1,2,3,4-Tetrahydropyrido4,3-b1,8naphthyridine has been explored in several model systems. In vitro studies have shown that it can modulate the activity of enzymes such as cyclin-dependent kinases (CDKs), which are implicated in cancer progression. Furthermore, its derivatives have exhibited neuroprotective effects in cell culture models of neurodegenerative diseases like Alzheimer's and Parkinson's. These findings underscore the compound's potential as a starting point for drug discovery efforts targeting central nervous system disorders.
Preclinical animal models have provided further insights into the pharmacological profile of 1,2,3,4-Tetrahydropyrido4,b1-8naphthyridine. Studies in rodents have demonstrated that it can cross the blood-brain barrier and exert effects on neural pathways without significant toxicity at moderate doses. This bodes well for its future development as a therapeutic agent because poor brain penetration is a common limitation of many CNS drugs. Additionally,its favorable pharmacokinetic properties suggest that it could be administered at regular intervals without rapid degradation or accumulation.
The chemical stability of CAS No. 387358-41-0 is another critical factor that influences its suitability for pharmaceutical applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been employed to assess its shelf life under various storage conditions. These studies indicate that when stored properly at controlled temperatures away from light,the compound remains stable for extended periods,making it viable for long-term research projects and commercial production.
The future direction of research on 1,2,3,4-tetrahydropyrido[4,3-b][1,8-naphthyridine] includes exploring its mechanism of action in greater detail。By understanding how it interacts with biological targets at a molecular level,scientists can design more effective derivatives with enhanced potency or selectivity。Moreover,combining this compound with other bioactive molecules could lead to synergistic effects that improve therapeutic outcomes。Collaborative efforts between academia and industry are essential to accelerate these discoveries toward clinical translation。
In conclusion,CAS No 387358-41-0 represents an exciting opportunity in medicinal chemistry due to its structural features and demonstrated biological activity。With continued investigation into its pharmacological properties and synthetic optimization strategies,this tetrahydropyrido[4,3-b][1,8-naphthyridine derivative holds promise as a precursor for novel treatments targeting various diseases。The interdisciplinary nature of modern drug discovery ensures that compounds like this will remain at the forefront of scientific innovation for years to come。
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